3-(3,4-dimethoxyphenyl)-11-[2-(trifluoromethyl)phenyl]-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one
Description
This compound belongs to the dibenzo[b,e][1,4]diazepin-1-one class, characterized by a tricyclic framework comprising two benzene rings fused to a seven-membered diazepine ring. The core structure is substituted at position 3 with a 3,4-dimethoxyphenyl group and at position 11 with a 2-(trifluoromethyl)phenyl moiety.
Properties
Molecular Formula |
C28H25F3N2O3 |
|---|---|
Molecular Weight |
494.5 g/mol |
IUPAC Name |
9-(3,4-dimethoxyphenyl)-6-[2-(trifluoromethyl)phenyl]-5,6,8,9,10,11-hexahydrobenzo[b][1,4]benzodiazepin-7-one |
InChI |
InChI=1S/C28H25F3N2O3/c1-35-24-12-11-16(15-25(24)36-2)17-13-22-26(23(34)14-17)27(33-21-10-6-5-9-20(21)32-22)18-7-3-4-8-19(18)28(29,30)31/h3-12,15,17,27,32-33H,13-14H2,1-2H3 |
InChI Key |
XARIKKKVMUHCHJ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C2CC3=C(C(NC4=CC=CC=C4N3)C5=CC=CC=C5C(F)(F)F)C(=O)C2)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,4-dimethoxyphenyl)-11-[2-(trifluoromethyl)phenyl]-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the intermediate: The initial step involves the reaction of 3,4-dimethoxybenzaldehyde with an appropriate amine to form an imine intermediate.
Cyclization: The imine intermediate undergoes cyclization with a suitable reagent, such as a dibenzodiazepine derivative, to form the core structure of the compound.
Introduction of the trifluoromethyl group: The trifluoromethyl group is introduced through a nucleophilic substitution reaction using a trifluoromethylating agent, such as trifluoromethyl iodide, under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
3-(3,4-Dimethoxyphenyl)-11-[2-(trifluoromethyl)phenyl]-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced forms of the compound.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups such as halogens or alkyl groups are introduced.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Trifluoromethyl iodide in the presence of a base like potassium carbonate.
Major Products Formed
Oxidation: Formation of oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Formation of reduced derivatives with hydrogenated functional groups.
Substitution: Formation of substituted derivatives with new functional groups replacing hydrogen atoms.
Scientific Research Applications
3-(3,4-Dimethoxyphenyl)-11-[2-(trifluoromethyl)phenyl]-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and materials.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its potential therapeutic effects, including analgesic and anti-inflammatory properties.
Industry: Utilized in the development of advanced materials with specific chemical and physical properties.
Mechanism of Action
The mechanism of action of 3-(3,4-dimethoxyphenyl)-11-[2-(trifluoromethyl)phenyl]-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares the target compound with structurally related dibenzo[b,e][1,4]diazepin-1-one derivatives, focusing on substituent effects, physicochemical properties, and reported activities.
Structural and Substituent Variations
Key modifications in analogous compounds include:
- Position 3 substituents : Methoxy, dimethyl, or benzoyl groups.
- Position 11 substituents : Trifluoromethyl, halogenated, or heterocyclic groups.
- Additional modifications : Methyl, propionyl, or sulfanyl groups.
Comparative Data Table
Key Comparisons and Implications
Substituent Position Effects: The target compound’s ortho-trifluoromethyl group at position 11 (vs. para in ) may hinder rotation, stabilizing specific conformations for target binding.
Biological Activity :
- FC2 () demonstrates selective anticancer activity, likely due to its indol-3-yl group, which engages in hydrogen bonding or hydrophobic interactions. The target compound’s trifluoromethyl and dimethoxy groups may offer complementary mechanisms.
Halogenated derivatives () face higher metabolic clearance due to polar substituents like hydroxy and bromo groups.
Synthetic and Analytical Considerations :
Biological Activity
The compound 3-(3,4-dimethoxyphenyl)-11-[2-(trifluoromethyl)phenyl]-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one is a member of the dibenzo diazepine class of compounds known for their diverse biological activities. This article explores its biological activity, focusing on antimicrobial properties, anti-inflammatory effects, and potential therapeutic applications.
Chemical Structure
The chemical structure of the compound is characterized by a complex arrangement that includes:
- Two fused benzene rings (dibenzo)
- A diazepine ring
- Substituents including a trifluoromethyl group and methoxy groups
Biological Activity Overview
Research has demonstrated that this compound exhibits significant biological activities including antimicrobial and anti-inflammatory properties.
Antimicrobial Activity
A study evaluated the in vitro antimicrobial efficacy of various compounds against Staphylococcus aureus and methicillin-resistant Staphylococcus aureus (MRSA). The compound was found to have minimum inhibitory concentrations (MICs) of 25.9 µM against both strains, indicating its potential as an antimicrobial agent. The results also suggested that the compound displayed bactericidal activity since the minimum bactericidal concentration (MBC) values were equal to the MIC values .
| Microorganism | MIC (µM) | MBC (µM) |
|---|---|---|
| Staphylococcus aureus | 25.9 | 25.9 |
| MRSA | 12.9 | 12.9 |
Anti-inflammatory Activity
The compound's anti-inflammatory potential was assessed through cell viability assays and its effects on nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) activity. Certain derivatives showed varying effects on NF-κB activity modulation. For instance, compounds with specific substituents exhibited a decrease in NF-κB activity by approximately 9%, suggesting a nuanced relationship between molecular structure and biological activity .
Case Studies and Research Findings
- In Vitro Studies : The compound was tested alongside other derivatives in various assays to determine its cytotoxicity and anti-inflammatory effects. Notably, some derivatives demonstrated lower IC50 values compared to others in modulating inflammatory responses.
- Mechanistic Insights : Investigations into the mechanism of action revealed that the compound may influence transcription factors involved in inflammatory pathways, potentially through epigenetic regulation or affecting DNA binding .
- Comparative Analysis : In comparison to other compounds within its class, this specific diazepine derivative exhibited superior antimicrobial properties against MRSA strains and showed promise as a candidate for further development in therapeutic applications.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
